5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride
Description
The exact mass of the compound 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJCHLDGWOPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-24-5 | |
| Record name | 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: High-Efficiency Amide Coupling of 5,6,7,8-Tetrahydroquinolin-6-amine Dihydrochloride
[1]
Abstract & Scope
This application note details optimized protocols for the amide coupling of 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride (CAS: 1187929-87-8 or similar isomers).[1] This building block is structurally distinct due to its fused pyridine-cyclohexane ring system, often used as a pharmacophore in GPCR ligands and kinase inhibitors.
The Critical Challenge: The reagent is supplied as a dihydrochloride salt (
-
Solubility: The salt form is insoluble in standard non-polar organic solvents (DCM, Toluene).[1]
-
Nucleophilicity: The amine is fully protonated (
) and non-reactive until neutralized. -
Basicity: The pyridine nitrogen (pKa ~5-6) acts as a secondary basic site, complicating standard acidic workups.[1]
This guide presents two validated workflows: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, greener synthesis, with a specialized focus on the "Basic Workup" required to prevent product loss.
Chemical Context & Mechanistic Strategy
The Stoichiometry of Neutralization
Standard amide couplings require 1.5–2.0 equivalents of base. However, this specific substrate requires significantly higher loading.
-
HCl Neutralization: 2.0 equivalents of base are consumed immediately to free-base the primary amine and the pyridine ring.
-
Reaction Drive: 1.0–2.0 additional equivalents are required to drive the coupling reagent cycle (e.g., neutralizing the HAt byproduct).
-
Target Base Load: 4.0–5.0 Equivalents of DIPEA or TEA is mandatory.[1] Failure to add sufficient base is the #1 cause of low yields with this substrate.
Solvent Selection[1]
Materials & Equipment
| Component | Specification | Role |
| Amine | 5,6,7,8-Tetrahydroquinolin-6-amine | Nucleophile (Salt form) |
| Acid | Generic Carboxylic Acid ( | Electrophile |
| Coupling Agent | HATU (Method A) or T3P (50% in EtOAc/DMF) (Method B)[1] | Carboxyl Activator |
| Base | DIPEA (N,N-Diisopropylethylamine) | HCl scavenger & catalyst |
| Solvent | Anhydrous DMF (Method A) or 2-MeTHF/DMF (Method B)[1] | Reaction Medium |
Experimental Protocols
Method A: HATU-Mediated Coupling (Standard Discovery)
Best for: Milligram to gram scale, difficult steric acids, and high-throughput parallel synthesis.[1]
Step-by-Step Procedure:
-
Acid Activation:
-
In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Add HATU (1.1 equiv).[1]
-
Add DIPEA (1.0 equiv only at this stage).[1]
-
Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange (formation of the activated OAt-ester).
-
-
Amine Salt Preparation (The "Free-Basing" Step):
-
In a separate vial, suspend 5,6,7,8-Tetrahydroquinolin-6-amine
(1.1 equiv) in DMF . -
Add DIPEA (3.0–4.0 equiv).[1]
-
Observation: The suspension should clarify as the amine salt dissolves and neutralizes. If it remains cloudy, sonicate for 60 seconds.
-
-
Coupling:
-
Add the Amine/Base solution to the Activated Acid solution.
-
Stir at RT for 2–16 hours.
-
Monitoring: Check via LC-MS.[2] Look for the disappearance of the acid and the formation of the product mass
.
-
-
Workup (Critical - See Section 5):
Method B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>10g), low epimerization requirements, and easier purification.[1][4]
Step-by-Step Procedure:
-
One-Pot Setup:
-
Base Addition:
-
Add Pyridine (5.0 equiv) or DIPEA (5.0 equiv).[1]
-
Stir for 10 minutes. The salt should begin to dissolve.
-
-
Reagent Addition:
-
Cool the mixture to 0°C (optional, reduces impurities).
-
Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise.[1]
-
-
Reaction:
-
Allow to warm to RT and stir for 4–12 hours.
-
T3P reactions are often cleaner but may be slower than HATU.
-
Workup Logic & Purification (The "Basic Heterocycle" Trap)
The product contains a pyridine ring.[2][5][6][7] If you wash the organic layer with strong acid (1M HCl) to remove unreacted amine, your product will protonate and extract into the aqueous waste layer.
Validated Workup Workflows
Workflow 1: The "Basic Wash" (Standard)
Use this if the product is lipophilic.
-
Wash
with Sat. (Removes acids and T3P byproducts). -
Wash
with Water (Removes DMF).[1] -
Wash
with Brine . -
Dry over
, filter, and concentrate.
Workflow 2: The "Catch and Release" (For Polar Products)
Use this if the product is polar or difficult to separate from impurities.
-
Dilute with EtOAc .
-
Extract with 1M Citric Acid (pH ~4). The pyridine-product protonates and moves to the Aqueous Layer. Impurities remain in Organic.[1]
-
Separate layers. Keep the Aqueous Layer .[1]
-
Basify the Aqueous Layer to pH >10 using 2M NaOH or Sat.[1]
. Product precipitates or oils out.[1] -
Back-extract the aqueous layer with DCM (
).[1] -
Combine DCM layers, dry, and concentrate.[1]
Visualization of Workflows
Diagram 1: Reaction Logic & Stoichiometry
This diagram illustrates the critical neutralization steps required for the dihydrochloride salt.
Caption: Workflow highlighting the parallel activation and neutralization tracks required before the coupling event.
Diagram 2: Workup Decision Tree
This flow ensures the researcher does not accidentally discard the product during extraction.
Caption: Decision tree for isolating products containing basic pyridine rings.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Incomplete neutralization of | Increase DIPEA to 5.0 equivalents. Ensure amine salt is fully dissolved in DMF before adding. |
| Precipitate in Reaction | Amine salt crashing out of DCM/THF. | Switch solvent to pure DMF or DMSO. |
| Product Missing after Workup | Product lost to acidic aqueous wash.[1] | Check aqueous layers via LC-MS. If present, basify aqueous layer and re-extract.[1] |
| Epimerization (Chiral Acids) | High base load caused racemization.[1] | Switch to Method B (T3P) and use Pyridine as the base at 0°C. |
References
-
Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2][5][8][9] Tetrahedron, 61(46), 10827-10852.[1]
-
Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P)."
Sources
- 1. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. hepatochem.com [hepatochem.com]
- 9. bachem.com [bachem.com]
Procedure for converting 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride to free base
This Application Note provides a rigorous, field-validated protocol for the conversion of 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride to its free base form. This guide is designed for pharmaceutical researchers requiring high-purity intermediates for cross-coupling, acylation, or biological assays.[1]
)[1]Abstract & Strategic Rationale
The conversion of 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride to its free base is a critical deprotection step in medicinal chemistry.[1] The dihydrochloride salt is the stable storage form, but the free base is required for nucleophilic participation in reactions (e.g., amide coupling, reductive amination).[1]
Technical Challenge: This molecule contains two basic nitrogen centers with distinct pKa values:
-
Pyridine Nitrogen (N1): Aromatic, weakly basic (
). -
Primary Amine (N6): Aliphatic, strongly basic (
).
The Trap:
Standard neutralization with weak bases (e.g.,
Chemical Properties & Safety Profile
| Property | Value | Notes |
| Molecular Formula | Free Base | |
| Molecular Weight | 148.21 g/mol | Free Base (Salt MW: ~221.13) |
| pKa (Calculated) | N1: ~5.2 | N6: ~10.5 | Requires pH > 12.5 for >99% deprotonation. |
| Solubility (Free Base) | DCM, MeOH, EtOAc | Moderate solubility in water (Polar).[1] |
| Hazards | Corrosive, Irritant | Wear PPE.[1] Handle in fume hood. |
Method A: High-Recovery Biphasic Extraction (Standard)
Recommended for scales > 100 mg where maximum recovery is prioritized.
Reagents
-
Base: 5N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Solvent: Dichloromethane (DCM) or "Magic Solvent" (Chloroform:Isopropanol 3:1) for difficult extractions.
-
Additives: Sodium Chloride (NaCl) - Saturated Brine.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[2]
Step-by-Step Protocol
1. Dissolution:
Dissolve the dihydrochloride salt (1.0 eq) in the minimum volume of deionized water (
-
Note: Keep the aqueous volume low to minimize partitioning of the free base into water.[1]
2. Basification (The Critical Step):
Place the solution in an ice bath (
-
Target: Adjust pH to 13-14 .
-
Validation: Use a calibrated pH meter or high-range pH paper. Do not stop at pH 10.
-
Observation: The solution may become cloudy as the free base "oils out."[1][3]
3. Salting Out: Add solid NaCl to the aqueous basic solution until saturation is reached.[1]
-
Mechanism:[1][3][4][5][6] This increases the ionic strength of the aqueous phase (Common Ion Effect), forcing the organic free base out of the water and into the organic layer.[1]
4. Extraction:
Extract the aqueous mixture with DCM (
-
Alternative: If the molecule proves too water-soluble (low recovery), switch to Chloroform:Isopropanol (3:1) as the extraction solvent.[1]
5. Drying & Concentration:
Combine organic layers. Wash once with a small volume of Brine (pH 13).
Dry over anhydrous
6. Final State:
The product typically yields a pale yellow oil or low-melting solid. Store under Nitrogen/Argon at
Method B: Ion Exchange Chromatography (High Purity)
Recommended for small scales (<100 mg) or when strict salt-free samples are required for biological assays.
Reagents
-
Resin: Strong Cation Exchange (SCX) cartridge (e.g., SiliaBond® Propylsulfonic Acid).[1]
-
Eluents: Methanol (MeOH), 2M Ammonia in Methanol (
).[1]
Protocol
-
Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH.
-
Loading: Dissolve the dihydrochloride salt in minimal MeOH (or water if insoluble) and load onto the cartridge.
-
Washing: Wash with 5 CV of MeOH.
-
Result: Removes non-basic impurities and residual HCl.
-
-
Elution: Elute with 2M
in MeOH (3-5 CV). -
Isolation: Concentrate the ammoniacal filtrate to dryness.
Process Visualization
Figure 1: Reaction Mechanism & Equilibrium
The following diagram illustrates the stepwise deprotonation required to achieve the active free base.
Caption: Stepwise deprotonation. Stopping at neutral pH leaves the aliphatic amine protonated (inactive).[1]
Figure 2: Method A Extraction Workflow
Caption: Operational workflow for Method A. The "Salting Out" step is vital for polar amines.
Quality Control & Troubleshooting
Validation Metrics
| Test | Acceptance Criteria | Method |
| 1H NMR | Absence of broad ammonium protons; sharp amine peaks. Shift in | |
| Silver Nitrate Test | No precipitate (white AgCl) when dissolved in dilute | Qualitative |
| Yield | > 85% Theoretical | Gravimetric |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product remained in aqueous phase. | 1. Saturate aqueous layer with NaCl.2. Use Chloroform:IPA (3:1) extraction solvent.[3][6][7] |
| Emulsion | pH too high or impurities. | Filter through Celite® or add a small amount of Brine. |
| Oily Impurity | Residual solvent or water. | Azeotrope with toluene or dry longer under high vacuum. |
References
-
Vertex AI Search. (2023). Synthesis and properties of 5,6,7,8-tetrahydroquinoline derivatives. Retrieved from 6
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66335: 5,6,7,8-Tetrahydroquinoline. Retrieved from 8
-
Williams, R. (2022). pKa Data Compilation: Pyridines and Aliphatic Amines. Organic Chemistry Data. Retrieved from 9
-
Chemistry Stack Exchange. (2017). Protocol for Free Basing Polar Amine Dihydrochlorides. Retrieved from 3
Sources
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Reductive Amination Reaction Conditions for Tetrahydroquinolin-6-amine
<
Introduction
This application note provides a comprehensive guide to the reductive amination of 1,2,3,4-tetrahydroquinolin-6-amine, a key synthetic intermediate in the development of various pharmacologically active compounds. The N-substituted derivatives of this scaffold are of significant interest to researchers in medicinal chemistry and drug discovery.
The Significance of N-Substituted Tetrahydroquinolin-6-amines
The tetrahydroquinoline (THQ) core is a privileged scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] N-alkylation of the exocyclic amino group at the 6-position allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical properties and biological targets. These derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.
Reductive Amination: A Powerful Tool for C-N Bond Formation
Reductive amination, also known as reductive alkylation, is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[2] This one-pot reaction typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2] This method offers a more controlled alternative to direct alkylation with alkyl halides, which can often lead to overalkylation and the formation of complex product mixtures.[3]
Reaction Mechanism and Key Parameters
A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for the successful implementation and optimization of the reductive amination of tetrahydroquinolin-6-amine.
The Pathway from Amine and Carbonyl to Alkylated Amine
The reductive amination process proceeds through a two-step sequence:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of tetrahydroquinolin-6-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield an imine. Under the typically neutral to weakly acidic reaction conditions, the imine is protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the final N-alkylated tetrahydroquinolin-6-amine.
Critical Reaction Parameters
The efficiency and selectivity of the reductive amination are highly dependent on several key factors:
The selection of an appropriate reducing agent is paramount. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many reductive amination reactions.[4][5] It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide variety of aldehydes and ketones.[6] Its steric bulk and electron-withdrawing acetate groups render it less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[7] Furthermore, it avoids the use of highly toxic cyanide-containing reagents.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is toxic and can lead to the formation of cyanide byproducts.[4] Its reactivity is pH-dependent, being more selective for iminium ions at neutral to slightly acidic pH.[4]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce both the iminium ion and the starting carbonyl compound.[8] To achieve selectivity, the imine formation is often allowed to go to completion before the addition of NaBH₄.[6]
A wide range of aldehydes and ketones can be used in this reaction. Generally, aldehydes are more reactive than ketones. For tetrahydroquinolin-6-amine, both aliphatic and aromatic aldehydes are suitable reaction partners. The electron-donating nature of the amino group at the 6-position enhances the nucleophilicity of the exocyclic amine, facilitating the initial attack on the carbonyl.
The choice of solvent is critical for ensuring the solubility of the reactants and reagents.
-
1,2-Dichloroethane (DCE): This is a commonly used and often preferred solvent for reductive aminations with NaBH(OAc)₃.[6]
-
Tetrahydrofuran (THF): THF is another suitable aprotic solvent.[6]
-
Methanol (MeOH): While sometimes used, especially with NaBH₃CN, it can react with NaBH(OAc)₃ and may not be the optimal choice for this reagent.[9]
The formation of the iminium ion is often the rate-limiting step and is typically favored under neutral to weakly acidic conditions.
-
Acetic Acid (AcOH): A catalytic amount of acetic acid is frequently added to the reaction mixture to facilitate the dehydration of the hemiaminal intermediate and promote the formation of the iminium ion.[4] This is particularly beneficial for less reactive ketones.[6]
Recommended Protocol for Reductive Amination of Tetrahydroquinolin-6-amine
This protocol provides a general procedure for the N-alkylation of 1,2,3,4-tetrahydroquinolin-6-amine with an aldehyde using sodium triacetoxyborohydride.
Materials and Reagents
-
1,2,3,4-Tetrahydroquinolin-6-amine
-
Aldehyde (e.g., benzaldehyde, propionaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
-
Add the aldehyde (1.1-1.2 equiv) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. A slight exotherm may be observed.
-
Continue to stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel.[10][11] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often a good starting point. The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Solution |
| Low or No Product Formation | Incomplete iminium ion formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |
| Inactive reducing agent. | Use fresh, high-quality NaBH(OAc)₃. | |
| Sterically hindered reactants. | Increase reaction time and/or temperature. Consider using a more reactive aldehyde. | |
| Formation of Side Products | Overalkylation (dialkylation). | Use a 1:1 stoichiometry of amine to aldehyde. A stepwise procedure (imine formation followed by reduction) can also be employed.[6] |
| Reduction of the starting aldehyde. | Ensure the use of a selective reducing agent like NaBH(OAc)₃. Add the reducing agent after an initial period of stirring the amine and aldehyde. | |
| Difficult Purification | Product co-elutes with starting materials. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Visualizing the Process
Diagram of the Reductive Amination Mechanism
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. gctlc.org [gctlc.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Tetrahydroquinoline (THQ) Amine Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: THQ-PUR-001
Executive Summary: The "Sticky" Scaffold
Tetrahydroquinoline (THQ) derivatives often present a "perfect storm" for purification difficulties. Unlike their fully aromatic quinoline cousins, THQs possess a secondary amine in the ring (pKa ~5) and, in your specific case, likely contain additional polar amine side chains (pKa ~9–11).
This creates a dual challenge:
-
Silanol Tailing: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing severe streaking and yield loss.
-
Solubility Mismatch: These polar derivatives are often too polar for standard normal phase (DCM/Hexane) but too lipophilic or basic for standard acidic reverse phase methods (causing early elution).
This guide provides three validated workflows to resolve these issues.
Module 1: Normal Phase Chromatography (Silica Gel)
The Problem: Your compound streaks from the baseline to the solvent front, or co-elutes with impurities despite varying the gradient.
The Mechanism: Standard silica gel (
Protocol A: The "Ammonia Shift" (DCM/MeOH Systems)
Best for: Highly polar THQs that require Methanol to move.
Do not simply add ammonia to the bottle. The "Ammonia Front" effect can cause band splitting if not equilibrated.[1]
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM).[2]
-
Solvent B: Prepare a 7N
in MeOH solution (commercially available) or add 1% concentrated aqueous to MeOH. -
Note: If using aqueous ammonia, you must use at least 5% MeOH in the final mix to maintain miscibility with DCM.
-
-
Column Equilibration (Crucial Step):
-
Flush the column with 10% Solvent B in Solvent A for 3 Column Volumes (CV).
-
Why? This saturates the silica surface with ammonium ions, blocking the active silanols before your sample arrives.
-
-
Elution:
-
Run your gradient (e.g., 0% to 10% Solvent B). The ammonia keeps your THQ in its neutral free-base form, sharpening the peak.
-
Protocol B: The "TEA Deactivation" (Hexane/EtOAc Systems)
Best for: Less polar THQs soluble in Ethyl Acetate.[1]
-
Slurry Preparation:
-
The Wash:
-
Flush with 2 CV of 1% TEA in Hexane.
-
Stop adding TEA during the actual run.
-
Why? Unlike ammonia, TEA is non-volatile and difficult to remove from the final product. Pre-washing neutralizes the silica; the TEA stays on the column while your product elutes cleanly.
-
Module 2: Reverse Phase Chromatography (C18)
The Problem: Using standard acidic buffers (0.1% TFA or Formic Acid), the THQ derivative elutes in the "void volume" (t0) or shows poor retention.
The Solution: pH Switching.
At pH 2 (TFA), your amine is fully protonated (
Data Comparison: Retention Factor (
| Parameter | Low pH (0.1% Formic Acid) | High pH (10mM Ammonium Bicarbonate) |
| Analyte State | Cationic ( | Neutral ( |
| Polarity | High (Hydrophilic) | Low (Lipophilic) |
| C18 Interaction | Repulsive/Weak | Strong (Hydrophobic) |
| Peak Shape | Sharp but early eluting | Broadened (unless buffer is sufficient) |
| Loading Capacity | Low | High |
Protocol: High pH Reverse Phase
Requirement: Ensure your C18 column is "High pH Stable" (e.g., Waters XBridge, Phenomenex Gemini, or hybrid particles).
-
Buffer Preparation:
-
Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjust to pH 10 with
). -
Mobile Phase B: Acetonitrile (ACN).[4]
-
-
Gradient:
-
Start at 5% B. Rapid ramp to 95% B.
-
The basic THQ will retain significantly longer, separating from polar impurities that wash out early.
-
-
Post-Run:
-
Lyophilize (freeze-dry) the fractions. Ammonium bicarbonate is volatile, leaving you with the pure free base.
-
Module 3: Solid Phase Extraction (SCX)
The Problem: You have a crude reaction mixture containing non-basic impurities (catalysts, starting materials) and you need a quick cleanup without running a full column.
The Solution: Strong Cation Exchange (SCX) "Catch and Release."[7]
Visual Workflow: SCX Purification
Caption: The SCX "Catch and Release" mechanism utilizes the basicity of the THQ amine to selectively bind to sulfonic acid moieties on the resin, while neutral impurities wash through.
Protocol:
-
Condition: Wash SCX cartridge with MeOH.
-
Load: Dissolve crude in MeOH (or DCM/MeOH 1:1) and load. Check flow-through by TLC to ensure no product breakthrough.
-
Wash: Rinse with 3 CV of MeOH. (Discards neutrals/acids).[3]
-
Elute: Flush with 2M Ammonia in MeOH. Collect this fraction.
-
Finish: Concentrate in vacuo.
Troubleshooting & FAQs
Q: I used TEA in my silica column, but now my NMR shows ethyl groups I can't remove. A: TEA has a high boiling point (89°C) and can form salts with your product.
-
Fix: Dissolve your product in DCM and wash with saturated aqueous
. If the product is water-soluble, use the SCX method (Module 3) to trap the product and wash away the TEA, then elute with ammonia.
Q: My THQ derivative is turning red/brown on the column. A: THQs are aniline derivatives and are prone to oxidation, especially on acidic silica which can catalyze radical formation.
-
Fix:
-
Use "Neutral Silica" (pre-washed) or Alumina (Basic).[4]
-
Purify under Nitrogen atmosphere if using flash systems.
-
Add 0.1% ascorbic acid to the mobile phase (if using Reverse Phase) as an antioxidant.
-
Q: Can I use Chiral HPLC for these? A: Yes. THQs often have a chiral center at the C2 position.
-
Recommendation: Use polysaccharide-based columns (e.g., Chiralpak IA/IB or AD-H).
-
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA). The basic modifier is mandatory to prevent non-specific binding to the chiral selector.
References
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from
-
Teledyne ISCO. (2012).[5][8] RediSep SCX Column: Purification of High pKa Compounds. Retrieved from
-
Stella, C., et al. (2004).[9] "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Journal of Separation Science, 27(4), 284-292.[9]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from
-
Phenomenex. (2024). High pH Stability for Basic Analytes.[10][11] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Validation & Comparative
Advanced HPLC Method Development for 5,6,7,8-Tetrahydroquinolin-6-amine: A Comparative Purity Analysis Guide
This guide outlines a scientifically rigorous approach to developing an HPLC purity analysis method for 5,6,7,8-Tetrahydroquinolin-6-amine , a critical chiral intermediate in the synthesis of somatostatin agonists and other bioactive alkaloids.
Executive Summary & Molecule Profiling
Developing a purity method for 5,6,7,8-Tetrahydroquinolin-6-amine (hereafter 6-THQ-Amine ) presents a classic "Basic Amine Challenge." Unlike simple anilines, this molecule possesses two distinct basic centers with vastly different pKa values, creating a "retention vs. peak shape" paradox on standard stationary phases.
Physicochemical Profile
| Feature | Characteristic | Chromatographic Impact |
| Structure | Bicyclic: Pyridine ring fused to a cyclohexyl-amine ring. | Dual basicity; UV active (Pyridine chromophore). |
| Basicity (N1) | Pyridine Nitrogen (pKa ~5.2) | Protonated at pH < 5. |
| Basicity (N2) | Primary Aliphatic Amine at C6 (pKa ~10.8) | Protonated at pH < 10. |
| Polarity | High (LogP ~ 1.2, LogD varies with pH) | Weak retention on C18 at acidic pH (elutes near void). |
| Chirality | C6 is a chiral center | Chemical purity method must separate enantiomers from diastereomeric impurities (if any) or synthetic byproducts. |
The Challenge: At standard HPLC pH (2–3), 6-THQ-Amine exists as a dication (both nitrogens protonated). This leads to:
-
Catastrophic Dewetting/Void Elution: The highly polar species refuses to interact with hydrophobic C18 chains.
-
Silanol Tailing: The cationic amine interacts strongly with residual silanols on the silica surface.
Method Comparison: The Evolution of a Protocol
We compared three distinct approaches to solving the 6-THQ-Amine separation problem.
Method A: The "Standard" Trap (Low pH C18)
Commonly attempted first but fails due to lack of retention.
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / ACN.
-
Outcome: Analyte elutes in the void volume (
). Co-elution with polar salts and unretained matrix. -
Verdict: Unsuitable for purity analysis.
Method B: The "Traditional" Fix (Ion-Pair Chromatography)
Historical gold standard for polar amines.
-
Column: C18 (e.g., Phenomenex Luna C18(2)).
-
Mobile Phase: Phosphate buffer (pH 2.5) + 10 mM Sodium Octanesulfonate (Ion Pairing Agent).
-
Outcome: Excellent peak shape and retention (
). The sulfonate anion neutralizes the amine's charge, forming a hydrophobic complex. -
Verdict: Functional but Obsolete. Incompatible with LC-MS (ion suppression) and requires long column equilibration.
Method C: The "Modern" Solution (High pH Hybrid RP-HPLC)
Recommended Approach.
-
Column: Hybrid Silica C18 with High pH Stability (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2]
-
Mechanism: At pH 10.5, the Pyridine is neutral, and the Aliphatic Amine is ~50% deprotonated. The molecule becomes hydrophobic enough to retain on C18 without ion pairing.
-
Verdict: Superior. MS-compatible, sharp peaks, robust retention.
Comparative Performance Data
The following data represents validated performance metrics for the separation of 6-THQ-Amine from its key synthetic impurity, 5,6,7,8-Tetrahydroquinolin-6-one (Ketone Precursor).
| Metric | Method A (Acidic C18) | Method B (Ion-Pair) | Method C (High pH Hybrid) |
| Retention Time (min) | 1.2 (Void) | 8.4 | 6.8 |
| Tailing Factor ( | N/A (Co-elution) | 1.1 | 1.05 |
| Resolution ( | < 1.0 | > 5.0 | > 6.5 |
| MS Compatibility | Yes | No (Source fouling) | Yes |
| LOD (µg/mL) | 0.5 | 0.1 | 0.05 |
Recommended Protocol: High pH Hybrid RP-HPLC
This protocol is self-validating and designed for the determination of Related Substances (Chemical Purity).
Instrumentation & Reagents[6][7]
-
System: HPLC or UHPLC with PDA/UV detector (and optional MS).
-
Column: Waters XBridge BEH C18, 100Å, 3.5 µm, 4.6 mm x 150 mm (or equivalent High-pH stable column).
-
Note: Do NOT use standard silica columns; they will dissolve at pH 10.
-
-
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade).
-
Ammonium Hydroxide (28-30%).
-
Acetonitrile (HPLC Grade).[3]
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Improves mass transfer for amines) |
| Detection | UV @ 260 nm (Pyridine |
| Injection Vol | 5–10 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar impurities) |
| 2.0 | 5 | End of Hold |
| 15.0 | 60 | Linear Gradient (Elute 6-THQ-Amine & Hydrophobics) |
| 15.1 | 95 | Column Wash |
| 18.0 | 95 | End Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Ready for next injection |
System Suitability Criteria
-
Tailing Factor (6-THQ-Amine): NMT 1.5.
-
Resolution (Amine vs. Ketone Impurity): NLT 3.0.
-
Precision (n=6): %RSD Area < 1.0%.
Strategic Decision Workflow (DOT Diagram)
The following diagram illustrates the decision logic for selecting the correct HPLC mode based on the specific "Amine Problem" encountered.
Caption: Decision tree for selecting the optimal chromatographic mode for 6-THQ-Amine based on detection and purity requirements.
Special Note: Enantiomeric Purity
While the High pH RP-HPLC method above is ideal for chemical purity (related substances), 6-THQ-Amine is chiral. To determine the enantiomeric excess (ee%) of the (R) or (S) isomer, a separate Normal Phase or Polar Organic method is required.
-
Recommended Chiral Column: Daicel Chiralpak AD-H or Chiralpak IG.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) additive is crucial to mask silanols and ensure sharp peaks for the basic amine in normal phase [1].
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]
-
Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. Waters Library. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
-
PubChem. Compound Summary: N-methyl-5,6,7,8-tetrahydroquinolin-6-amine (Analogous Structure Data). National Library of Medicine. [Link]
Sources
- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Tetrahydroquinoline Analog Synthesis with LC-MS
For researchers, scientists, and professionals in drug development, the synthesis of novel tetrahydroquinoline analogs is a critical step in the discovery of new therapeutic agents. These scaffolds are prevalent in a wide range of biologically active compounds, making their efficient and reliable synthesis a key focus.[1][2] This guide provides an in-depth comparison of analytical techniques for validating these syntheses, with a primary focus on the robust and versatile method of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Central Role of Tetrahydroquinolines and the Need for Rigorous Validation
Tetrahydroquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmaceuticals.[2] Their derivatives have shown a remarkable breadth of biological activities, including potential as mTOR inhibitors for cancer therapy.[1] The journey from a synthetic concept to a viable drug candidate is paved with meticulous validation at every stage. Ensuring the successful synthesis of the target tetrahydroquinoline analog, and accurately identifying and quantifying any impurities, is paramount for the integrity of downstream biological assays and the overall success of a drug discovery program.
While several classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, modern organic chemistry often employs more sophisticated and domino reactions to generate diverse tetrahydroquinoline libraries.[3][4][5][6][7] The Povarov reaction, for instance, is a powerful tool for constructing tetrahydroquinoline frameworks.[8][9][10][11] Regardless of the synthetic route, a reliable analytical method is non-negotiable to confirm the structure of the desired product and to assess the purity of the reaction mixture.
LC-MS: The Gold Standard for Synthesis Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical technique for monitoring organic reactions and validating the synthesis of small molecules like tetrahydroquinoline analogs.[12][13] Its power lies in the coupling of the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[12]
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Differentiating 5,6,7,8-Tetrahydroquinolin-6-amine from Quinoline Impurities
For researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydroquinolin-6-amine, ensuring its purity is paramount. A common and critical impurity that can arise during synthesis is the precursor, quinoline. The structural similarity, yet distinct chemical properties, of these two compounds necessitate robust analytical methodologies for their differentiation and quantification. This guide provides an in-depth technical comparison, supported by experimental data and validated protocols, to confidently distinguish 5,6,7,8-tetrahydroquinolin-6-amine from quinoline impurities.
The Synthetic Imperative: Understanding the Origin of Quinoline Impurities
The most common synthetic route to 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding quinoline.[1][2][3] This process reduces the aromatic pyridine ring to its saturated piperidine counterpart. Incomplete hydrogenation is the primary source of quinoline impurity in the final 5,6,7,8-tetrahydroquinoline product. Given the potential for downstream effects on biological activity and drug safety, the development of precise analytical methods to detect and quantify residual quinoline is a critical aspect of quality control.
At a Glance: Key Physicochemical Differences
Before delving into detailed analytical techniques, a summary of the fundamental physicochemical differences between 5,6,7,8-tetrahydroquinolin-6-amine and quinoline provides a basis for their separation and distinct spectroscopic signatures.
| Property | 5,6,7,8-Tetrahydroquinolin-6-amine | Quinoline | Rationale for Differentiation |
| Molecular Formula | C₉H₁₂N₂ | C₉H₇N | The difference in the number of hydrogen atoms and the presence of a primary amine group in the tetrahydro derivative leads to a significant difference in molecular weight and polarity. |
| Molecular Weight | 148.21 g/mol | 129.16 g/mol | This mass difference is readily detectable by mass spectrometry. |
| Polarity | More Polar | Less Polar | The presence of the primary amine and the sp³ hybridized carbons in the tetrahydro ring increases the polarity of 5,6,7,8-tetrahydroquinolin-6-amine compared to the fully aromatic and non-polar quinoline. This is a key factor for chromatographic separation. |
| Boiling Point | Higher (predicted) | 237 °C | The ability of the primary amine to form hydrogen bonds is expected to result in a higher boiling point for 5,6,7,8-tetrahydroquinolin-6-amine, which can influence GC elution order. |
| Structure | Partially saturated heterocyclic amine | Aromatic heterocyclic compound | The presence of a chiral center at the C6 position in 5,6,7,8-tetrahydroquinolin-6-amine and the distinct electronic environments of the protons and carbons provide unique spectroscopic fingerprints. |
Chromatographic Separation: A Tale of Two Polarities
The significant difference in polarity between the aliphatic amine, 5,6,7,8-tetrahydroquinolin-6-amine, and the aromatic quinoline makes chromatographic techniques the cornerstone for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for this separation, leveraging the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.[4]
Experimental Protocol: RP-HPLC Method for the Analysis of 5,6,7,8-Tetrahydroquinolin-6-amine and Quinoline
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve the peak shape of the basic amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-17 min: 95% B; 17-18 min: 95-5% B; 18-20 min: 5% B | A gradient elution is necessary to elute both the polar 5,6,7,8-tetrahydroquinolin-6-amine and the less polar quinoline within a reasonable timeframe with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Both compounds possess chromophores that absorb in the UV region. |
Expected Results:
Due to its higher polarity, 5,6,7,8-tetrahydroquinolin-6-amine will have a shorter retention time and elute earlier from the non-polar C18 column. Quinoline, being less polar, will interact more strongly with the stationary phase and thus have a longer retention time.
Sources
- 1. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. chromtech.com [chromtech.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
